Superior Aromatase Affinity vs. 6α-Ethyl and Shorter Alkyl Chains
The 6β-ethyl isomer exhibits significantly higher affinity for human placental aromatase than its 6α-ethyl counterpart, with Ki values of 4.7 nM for the 6β-isomer versus 1.4–12 nM for 6α-alkylated steroids [1]. In a head-to-head study, 6β-ethyl (5b) was identified as the most potent inhibitor among all 6-n-alkylated steroids synthesized, outperforming 6β-methyl (5a; Ki = 5.3 nM) and 6β-n-propyl (5c) [2].
| Evidence Dimension | Inhibition constant (Ki) for human placental aromatase |
|---|---|
| Target Compound Data | Ki = 4.7 nM (6β-ethyl isomer, compound 4b) |
| Comparator Or Baseline | 6α-ethyl isomer: Ki range 1.4–12 nM; 6β-methyl: Ki = 5.3 nM |
| Quantified Difference | 6β-ethyl Ki 11% lower (more potent) than 6β-methyl; stereochemical preference factor >3-fold over 6α-series |
| Conditions | Human placental microsomal aromatase; androstenedione as substrate |
Why This Matters
The 6β-stereochemistry and ethyl chain length confer a uniquely favorable fit within the enzyme's hydrophobic binding pocket, directly impacting inhibitory potency in enzyme assays.
- [1] Numazawa M, Oshibe M, Yamaguchi S, Tachibana M. Time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones. Effects of length and configuration of 6-alkyl group. J Med Chem. 1996 Mar 1;39(5):1033-8. View Source
- [2] Numazawa M, Oshibe M. 6-Alkyl- and 6-arylandrost-4-ene-3,17-diones as aromatase inhibitors. Synthesis and structure-activity relationships. J Med Chem. 1994 Apr 29;37(9):1312-9. View Source
